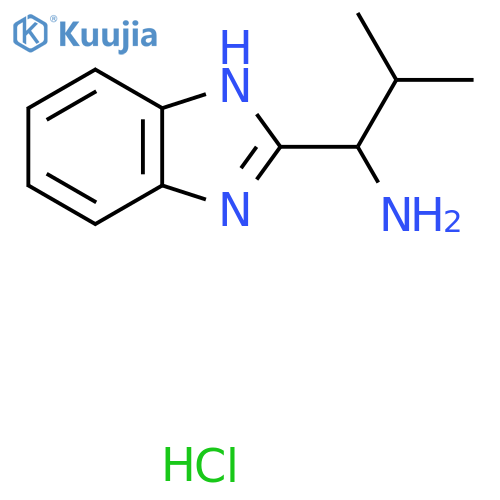

Cas no 1177315-00-2 (1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride)

1177315-00-2 structure

商品名:1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride

CAS番号:1177315-00-2

MF:C11H16ClN3

メガワット:225.717841148376

MDL:MFCD08445277

CID:4575235

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride

- 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride

- 1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride

- 1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine, HCl

- 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine hydrochloride

- CXB31500

- SB48147

- SB48781

- SY006131

- SY006132

-

- MDL: MFCD08445277

- インチ: 1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H

- InChIKey: CYUBREHSYAXDSI-UHFFFAOYSA-N

- ほほえんだ: Cl.N1C2C=CC=CC=2N=C1C(C(C)C)N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 193

- トポロジー分子極性表面積: 54.7

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B124240-100mg |

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride |

1177315-00-2 | 100mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B124240-50mg |

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride |

1177315-00-2 | 50mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB317238-500mg |

1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride, 95%; . |

1177315-00-2 | 95% | 500mg |

€269.00 | 2025-02-14 | |

| abcr | AB317238-5g |

1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride, 95%; . |

1177315-00-2 | 95% | 5g |

€877.00 | 2025-02-14 | |

| Ambeed | A356970-1g |

1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine hydrochloride |

1177315-00-2 | 97% | 1g |

$172.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344180-250mg |

1-(1h-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine hydrochloride |

1177315-00-2 | 97% | 250mg |

¥1296.00 | 2024-08-09 | |

| TRC | B124240-500mg |

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride |

1177315-00-2 | 500mg |

$ 365.00 | 2022-06-07 | ||

| abcr | AB317238-500 mg |

1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride; 95% |

1177315-00-2 | 500MG |

€254.60 | 2023-02-04 | ||

| Chemenu | CM443618-1g |

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride |

1177315-00-2 | 95%+ | 1g |

$177 | 2023-01-12 | |

| abcr | AB317238-1 g |

1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride; 95% |

1177315-00-2 | 1 g |

€322.50 | 2023-07-19 |

1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1177315-00-2 (1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1177315-00-2)1-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine hydrochloride

清らかである:99%

はかる:1g

価格 ($):155.0